Periplogenin
Overview
Description
Periplogenin is a naturally occurring compound found in the roots of certain plants, such as Periploca sepium. It is a type of cardiac glycoside, which are compounds known for their ability to affect heart function. This compound has been studied for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases .
Mechanism of Action
- Periplogenin’s primary targets in nasopharyngeal carcinoma (NPC) include ALB, epidermal growth factor receptor (EGFR), MAPK1, ESR1, MAPK8, SRC, CASP3, HSP90AA1, AR, and MAPK14 .
- Notably, it inhibits NPC through the MAPK signaling pathway, proteoglycans in cancer pathway, and the PI3K/AKT pathway .
- Activation of ERK (especially ERK1) promotes transcription factors NFATc1 and c-Fos, enhancing osteoclast differentiation .
- This compound affects pathways related to steroid metabolism, hormone signaling, and cellular responses to steroid hormones .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Periplogenin interacts with several biomolecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in many cellular processes . This compound binds directly and specifically to STAT3, leading to significant suppression of subsequent dimerization, nuclear import, and transcription activities .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it suppresses the growth of esophageal squamous cell carcinoma (ESCC) cells by inhibiting the phosphorylation of STAT3 . It also inhibits the proliferation and migration of Hep3B cells, a type of liver cancer cell, and promotes cell apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It strongly inhibits the phosphorylation of STAT3 at Tyr705, which leads to the suppression of subsequent dimerization, nuclear import, and transcription activities . This indicates that STAT3 is a target of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits efficacious therapeutic effects in ESCC patient-derived xenograft models and dramatically impairs the phosphorylation of STAT3 and expression levels of STAT3-mediated downstream genes .
Metabolic Pathways
This compound is involved in several metabolic pathways. In rat liver microsomes, two main metabolites of this compound, namely 14-hydroxy-3-oxo-14β-carda-4, 20 (22)-dienolide and 5, 14-dihydroxy-3-oxo-5β, 14β-card-20 (22)-enolide, have been identified .
Preparation Methods
Synthetic Routes and Reaction Conditions
Periplogenin can be synthesized through various chemical reactions. One method involves the extraction of the compound from the roots of Periploca sepium using methanol. The extract is then purified through a series of chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale extraction of the compound from plant sources. This process includes the use of solvents such as methanol or ethanol to extract the compound, followed by purification steps to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Periplogenin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various oxidized derivatives, while reduction reactions yield reduced forms of this compound .
Scientific Research Applications
Chemistry: Periplogenin is used as a model compound in studies of cardiac glycosides and their chemical properties.
Medicine: this compound has potential therapeutic applications in the treatment of cancer and inflammatory diseases. .
Industry: This compound is used in the development of new drugs and therapeutic agents due to its bioactive properties
Comparison with Similar Compounds
Periplogenin is similar to other cardiac glycosides, such as periplocin and periplocymarin. it has unique properties that distinguish it from these compounds:
Periplocin: Like this compound, periplocin is a cardiac glycoside with anti-cancer properties.
Periplocymarin: This compound also shares structural similarities with this compound and exhibits anti-cancer activity.
Properties
IUPAC Name |
3-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-20-7-3-15(24)12-22(20,26)9-5-18-17(20)4-8-21(2)16(6-10-23(18,21)27)14-11-19(25)28-13-14/h11,15-18,24,26-27H,3-10,12-13H2,1-2H3/t15-,16+,17-,18+,20+,21+,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPCKAJTLHDNCS-FBAXFMHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965711 | |
Record name | 3,5,14-Trihydroxycard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514-39-6 | |
Record name | Periplogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Periplogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,14-Trihydroxycard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERIPLOGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6808P7IY9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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